molecular formula C15H15N3O B8517083 Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]- CAS No. 937263-74-6

Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]-

Cat. No. B8517083
Key on ui cas rn: 937263-74-6
M. Wt: 253.30 g/mol
InChI Key: OFTWZBHLTMNBQX-UHFFFAOYSA-N
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Patent
US08648087B2

Procedure details

To a solution of concentrated aqueous HCl (10 mL) in methanol (10 mL) was added N-(3-methyl-4-(1-methyl-1H-benzo[d]imidazol-5-yloxy)phenyl)formamide (1.70 g, 6.04 mmol). After heating to reflux for 2 hours, the reaction mixture was cooled to room temperature and diluted with water (100 mL). The mixture was neutralized with sodium bicarbonate and extracted with dichloromethane. The organic solution was dried over Na2SO4, filtered and concentrated under reduced pressure to provide the product.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
N-(3-methyl-4-(1-methyl-1H-benzo[d]imidazol-5-yloxy)phenyl)formamide
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:4]=[C:5]([NH:20]C=O)[CH:6]=[CH:7][C:8]=1[O:9][C:10]1[CH:19]=[CH:18][C:13]2[N:14]([CH3:17])[CH:15]=[N:16][C:12]=2[CH:11]=1.C(=O)(O)[O-].[Na+]>CO.O>[CH3:2][C:3]1[CH:4]=[C:5]([NH2:20])[CH:6]=[CH:7][C:8]=1[O:9][C:10]1[CH:19]=[CH:18][C:13]2[N:14]([CH3:17])[CH:15]=[N:16][C:12]=2[CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
N-(3-methyl-4-(1-methyl-1H-benzo[d]imidazol-5-yloxy)phenyl)formamide
Quantity
1.7 g
Type
reactant
Smiles
CC=1C=C(C=CC1OC1=CC2=C(N(C=N2)C)C=C1)NC=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide the product

Outcomes

Product
Name
Type
Smiles
CC=1C=C(C=CC1OC1=CC2=C(N(C=N2)C)C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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